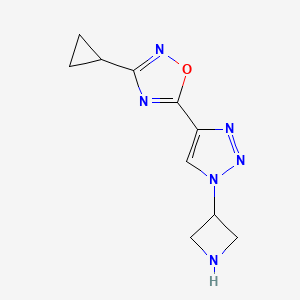
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including an azetidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, azetidine derivatives are known to participate in various reactions. For example, they can undergo Suzuki–Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
1,2,4-Oxadiazoles and 1,2,3-Triazoles in Medicinal Chemistry
1,2,4-Oxadiazoles and 1,2,3-triazoles are notable for their potential in medicinal chemistry. Compounds containing these moieties are investigated for various biological activities, including anti-protozoal and anti-cancer properties. For example, novel oxadiazolyl pyrrolo triazole diones have shown significant anti-protozoal activity, highlighting their potential in developing new therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). These compounds' synthesis and biological activities align with the interest in exploring heterocyclic compounds for new drug development.
Synthesis and Reactivity of Oxadiazoles and Triazoles
The synthetic routes and reactivity of these heterocycles are of significant interest in organic chemistry. The cycloaddition reactions, cycloreversions, and rearrangements provide versatile methods for constructing complex molecules with potential applications in material science and pharmaceuticals. For instance, the cycloaddition of nitrile oxides to 1-azetines and subsequent cycloreversion to produce 1,2,4-oxadiazoles demonstrate the synthetic utility of these reactions in generating heterocyclic compounds (Hemming, Khan, O’Gorman, & Pitard, 2013).
Antimicrobial and Cytotoxic Activities
Several studies have focused on the antimicrobial and cytotoxic activities of 1,2,4-oxadiazole and 1,2,3-triazole derivatives. Compounds bearing these moieties have been synthesized and evaluated for their potential against various bacterial and fungal strains, as well as cancer cell lines. For instance, certain derivatives have demonstrated potent antimicrobial activity, making them candidates for further investigation as antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[1-(azetidin-3-yl)triazol-4-yl]-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-6(1)9-12-10(17-14-9)8-5-16(15-13-8)7-3-11-4-7/h5-7,11H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURDKGHFQBGJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(N=N3)C4CNC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
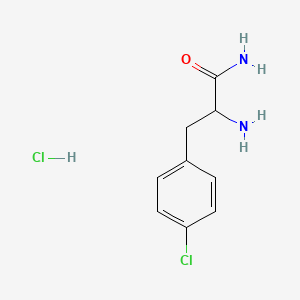
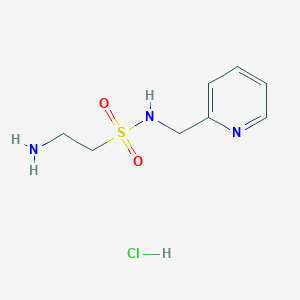
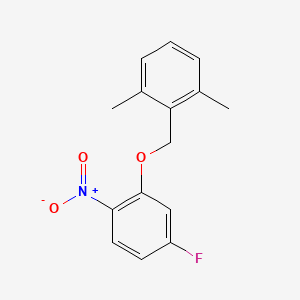
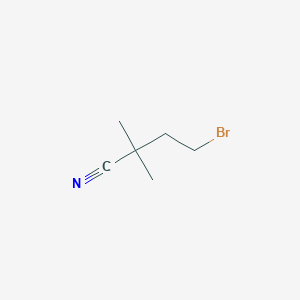
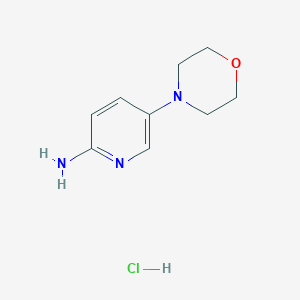
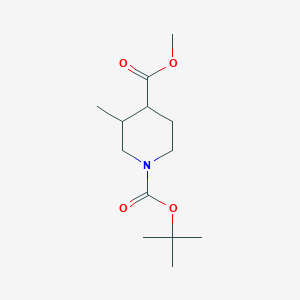
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1380161.png)
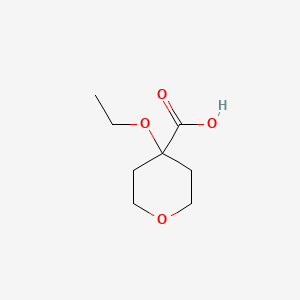

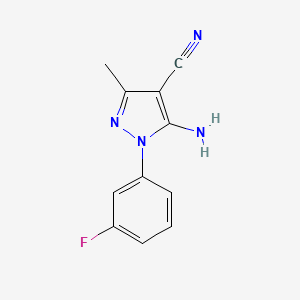

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)
